Digoxigenin bisdigitoxoside

Description

Contextualizing Digoxigenin (B1670575) Bisdigitoxoside within Cardenolide Research

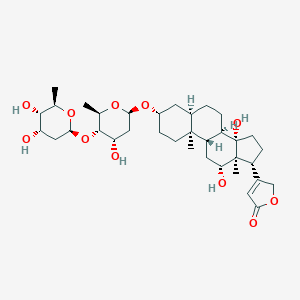

Digoxigenin bisdigitoxoside holds a specific and important position within the broader landscape of cardenolide research. It is classified as a cardenolide glycoside, meaning it consists of a cardenolide (a type of steroid) linked to sugar molecules. ebi.ac.uk Specifically, it is a derivative of digoxigenin, which is the aglycone or steroid part of the well-known cardiac glycoside, digoxin (B3395198). wikipedia.orgnih.gov

In the biosynthetic pathway of digoxin within Digitalis lanata, this compound is recognized as a key intermediate. scirp.orgnih.gov It is formed from the precursor digoxin and is a step closer to the final aglycone, digoxigenin. chemsrc.com The structure of this compound consists of the digoxigenin steroid nucleus attached to two digitoxose (B191001) sugar units. chemicalbook.comnih.gov

Research into the biotransformation and metabolism of cardiac glycosides has further illuminated the role of this compound. Studies have shown that it can be formed from digoxin through the action of cytochrome P450 enzymes. glpbio.com Conversely, it can also be prepared from digoxin through chemical methods like sodium periodate (B1199274) oxidation followed by hydrolysis. researchgate.net The study of such intermediates is crucial for understanding the complete biosynthetic and metabolic pathways of cardiac glycosides, which can have implications for both the production of these compounds and the understanding of their pharmacological activity. koreascience.krresearcher.life

| Property | Value | Source |

| Chemical Formula | C35H54O11 | chemicalbook.com |

| Molecular Weight | 650.81 g/mol | chemicalbook.com |

| CAS Number | 5297-05-2 | chemicalbook.com |

| Appearance | White to Off-White Solid | chemicalbook.com |

| Melting Point | 260-262°C | chemicalbook.com |

| Solubility | DMSO: slightly soluble; Methanol: slightly soluble with sonication | glpbio.com |

Structure

3D Structure

Propriétés

Numéro CAS |

5297-05-2 |

|---|---|

Formule moléculaire |

C35H54O11 |

Poids moléculaire |

650.8 g/mol |

Nom IUPAC |

3-[(3S,5R,10S,12R,13S,14S,17R)-3-[(2R,4S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C35H54O11/c1-17-31(40)25(36)14-30(43-17)46-32-18(2)44-29(15-26(32)37)45-21-7-9-33(3)20(12-21)5-6-23-24(33)13-27(38)34(4)22(8-10-35(23,34)41)19-11-28(39)42-16-19/h11,17-18,20-27,29-32,36-38,40-41H,5-10,12-16H2,1-4H3/t17-,18-,20-,21+,22-,23?,24?,25+,26+,27-,29+,30+,31-,32?,33+,34+,35+/m1/s1 |

Clé InChI |

NTSBMKIZRSBFTA-GEGQXLFLSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O |

SMILES isomérique |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CCC5C4C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)C)C)O)O |

SMILES canonique |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O |

Apparence |

White to Off-White Solid |

melting_point |

198-208°C |

Autres numéros CAS |

5297-05-2 |

Pureté |

98% |

Synonymes |

digoxigenin bisdigitoxoside digoxigenin-bis(digitoxoside) |

Origine du produit |

United States |

Biotransformation and Metabolic Pathways of Digoxigenin Bisdigitoxoside

The primary metabolic pathway for cardiac glycosides like digoxin (B3395198) involves the sequential removal of its sugar moieties. Digoxin undergoes a stepwise deglycosylation, leading to the formation of Digoxigenin (B1670575) bisdigitoxoside, followed by Digoxigenin monodigitoxoside, and finally the aglycone, Digoxigenin. researchgate.netpharmacompass.com This process of hydrolyzing the ether linkages of the digitoxose (B191001) sugars is a major metabolic route observed in humans. researchgate.net

Enzymatic Glycoside Hydrolysis and Sequential Cleavage

The cleavage of the sugar chains from the steroid core is a critical step in the metabolism of cardiac glycosides.

However, in vitro studies using human liver microsomes and hepatocytes have shown that neither digoxin nor Digoxigenin bisdigitoxoside are significantly metabolized, indicating that the stepwise cleavage of the sugar units is likely not a CYP450-dependent process in humans. nih.govsmolecule.comcapes.gov.br Research on the related compound, digitoxin (B75463), found that its cleavage to bis- and monodigitoxosides required NADPH and was inhibited by classic P450 inhibitors, suggesting the involvement of microsomal mixed-function oxidases in that specific case. sci-hub.se These seemingly contradictory findings highlight the complexity of cardiac glycoside metabolism, where the specific substrate and the biological system under study influence the metabolic pathway.

Significant metabolism of cardiac glycosides occurs through pathways independent of the Cytochrome P450 system. A key non-CYP process is acid-catalyzed hydrolysis within the stomach, which can cleave sugar residues prior to absorption. nih.gov The primary non-oxidative metabolic reactions for digoxin and its derivatives are hydrolysis, oxidation at the steroid core, and epimerization. researchgate.net Studies using human hepatocytes confirmed that Digoxigenin monodigitoxoside and Digoxigenin, once formed, are extensively metabolized further, whereas this compound is not significantly metabolized by these in vitro liver models. nih.gov

Conjugation Reactions: Glucuronidation and Sulfation Mechanisms

Following the initial hydrolytic cleavage, the resulting metabolites, particularly the less glycosylated forms and the aglycone, undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. The principal conjugation reactions are glucuronidation and sulfation. researchgate.netpharmgkb.orgdrugbank.com

The enzyme UDP-glucuronyltransferase (UDPGT) is responsible for attaching glucuronic acid to the metabolites. nih.gov Research shows that Digoxigenin monodigitoxoside and Digoxigenin are readily converted into polar glucuronide conjugates. nih.govsmolecule.com There is considerable interindividual variability in the activity of the specific UDPGT enzymes that handle digitalis compounds. nih.gov Studies on the related compound digitoxin indicate that while the monodigitoxoside is a good substrate for glucuronidation, only trace amounts of this compound are conjugated. nih.govbiocrick.com

Sulfation, catalyzed by sulfotransferases (STs), is another conjugation pathway. For related cardenolides, cytosolic STs preferentially react with the aglycone (genin). biocrick.com Both glucuronide and sulfate (B86663) conjugates of Digoxigenin have been identified in urine. researchgate.net

Table 1: Key Enzymes in the Metabolism of this compound and Related Compounds

| Enzyme Class | Specific Enzyme(s) | Substrate(s) | Metabolic Reaction | Reference(s) |

|---|---|---|---|---|

| Oxidoreductases | Cytochrome P450 (CYP3A4) | Digoxin | Cleavage of terminal digitoxose | bertin-bioreagent.com, glpbio.com, norman-network.com |

| Transferases | UDP-glucuronyltransferase (UDPGT) | Digoxigenin monodigitoxoside, Digoxigenin | Glucuronidation | nih.gov, nih.gov |

| Transferases | Sulfotransferase (ST) | Digitoxigenin (B1670572) (aglycone) | Sulfation | biocrick.com |

Advanced Synthetic Methodologies and Analogue Development

Chemical Synthesis of Digoxigenin (B1670575) Glycosides and Derivatives

The chemical synthesis of digoxigenin glycosides is a complex undertaking due to the challenge of forming stereocontrolled glycosidic bonds with 2-deoxy sugars. nih.gov The absence of a participating group at the C2-position of the sugar makes it difficult to control the anomeric stereochemistry, particularly for the β-glycosides common in this class of compounds. nih.gov

One established method for preparing digoxigenin bisdigitoxoside involves the partial degradation of the more complex, naturally occurring glycoside, digoxin (B3395198). researchgate.netresearchgate.netnih.gov This can be achieved through a two-step process starting with the oxidation of digoxin using sodium periodate (B1199274) (NaIO₄), followed by hydrolysis. researchgate.netnih.gov This sequence selectively removes the terminal glucose moiety from the trisaccharide chain of digoxin, yielding the target this compound.

More advanced, convergent synthetic routes have also been developed to construct these molecules from the aglycone. A notable example is a stereocontrolled synthesis of digitoxin (B75463), as well as its mono- and bisdigitoxoside analogues, starting from digitoxigenin (B1670572). nih.gov This route features an iterative application of a palladium-catalyzed glycosylation reaction, which allows for the sequential and stereoselective addition of the digitoxose (B191001) sugar units. nih.gov The process involves coupling the steroid alcohol with a pyranone (a sugar precursor) in the presence of a palladium catalyst to form the glycosidic linkage. nih.gov This approach provides a flexible platform for assembling various glycoside derivatives.

Neoglycosylation Strategies for Modifying Glycosidic Linkages

Neoglycosylation is a modern chemical strategy for creating analogues of natural glycosides by forming a stable, unnatural linkage between the aglycone and a sugar moiety. researchgate.net This method circumvents the challenges of traditional glycosylation by avoiding the need for extensive protecting group chemistry and harsh reaction conditions. pnas.orgnih.govnih.gov The core of the strategy is the chemoselective reaction between an aminooxy-functionalized aglycone and the aldehyde of a free, unprotected reducing sugar. nih.gov

In the context of digoxigenin, the aglycone is first modified to introduce a methoxyamine (-ONH₂) handle, typically at the C3 position. researchgate.netnih.gov This functionalized aglycone can then be reacted with a diverse array of reducing sugars in a single step to form a library of "neoglycosides". researchgate.netnih.gov The resulting linkage, an oxime ether, is more stable to enzymatic and chemical hydrolysis than the natural O-glycosidic bond. nih.gov

This strategy has been successfully applied to create libraries of C3-O-neoglycosides and C3-MeON-neoglycosides of digoxigenin. researchgate.netnih.gov For instance, researchers have synthesized 22-member libraries of MeON-neoglycosides of digoxigenin using various 6-deoxy- and 2,6-dideoxy-d-glucose derivatives as the sugar donors. nih.gov The ability to use a wide variety of unprotected sugars, including L-sugars, disaccharides, and uronic acids, makes neoglycosylation a powerful tool for rapidly exploring the structure-activity relationships (SAR) of the glycan portion of the molecule. nih.gov

Chemoenzymatic Approaches and Glycorandomization for Structural Diversification

Structural diversification of complex natural products like this compound is essential for drug discovery. Glycorandomization is a powerful strategy that generates a library of analogues from a single aglycone by attaching a wide array of different sugar moieties. researchgate.net This can be accomplished through both purely chemical methods, such as the neoglycosylation described above (termed neoglycorandomization), and through chemoenzymatic approaches. pnas.orgacs.org

Chemoenzymatic synthesis harnesses the high selectivity of enzymes for certain transformations while relying on chemical methods for other steps. biorxiv.orgnih.gov This hybrid approach can dramatically shorten synthetic routes. biorxiv.org In the realm of cardiac glycosides, enzymes can be used to modify either the steroid scaffold or the attached sugars. For example, engineered enzymes like C14α-hydroxylase can introduce new functional groups onto the steroid core, which can then be chemically modified further. biorxiv.org Glycosyltransferases, enzymes that naturally form glycosidic bonds, can also be used. researchgate.net The substrate flexibility of some glycosyltransferases allows them to accept non-native aglycones or sugar donors, enabling the creation of novel glycosides that are difficult to access through purely chemical means. researchgate.net

Neoglycorandomization, the chemical arm of this diversification strategy, has been effectively used on the related cardiac glycoside, digitoxin. pnas.orgacs.org In a prototype example, a library of 78 different digitoxin derivatives was created in parallel from 39 different reducing sugars. nih.govacs.org This approach allows for subtle sugar modifications that can dramatically modulate the biological properties of the parent cardiac glycoside. pnas.org The combination of chemoenzymatic methods and neoglycorandomization provides a comprehensive toolkit for creating diverse libraries of digoxigenin derivatives, facilitating the exploration of new therapeutic potential.

Data Tables

Table 1: Key Compounds Mentioned in the Article

| Compound Name | Class | Brief Description |

| This compound | Cardenolide Glycoside | The primary subject of the article; a glycoside composed of the aglycone digoxigenin and two digitoxose sugar units. biosynth.comchemicalbook.com |

| Digoxigenin | Steroid Aglycone | The steroid core of digoxin and related glycosides, featuring hydroxyl groups at the 3β, 12β, and 14β positions. ebi.ac.uk |

| Digoxin | Cardenolide Glycoside | A widely known cardiac glycoside from which this compound can be derived; contains a trisaccharide chain. sorbonne-universite.fr |

| Digitoxin | Cardenolide Glycoside | A related cardiac glycoside, often used as a model compound for developing new synthetic strategies like neoglycorandomization. nih.gov |

Table 2: Overview of Synthetic Strategies

| Methodology | Key Features | Starting Material (Example) | Product (Example) | Reference |

|---|---|---|---|---|

| Partial Degradation | Selective removal of a terminal sugar from a larger glycoside. | Digoxin | This compound | researchgate.netnih.gov |

| Palladium-Catalyzed Glycosylation | Convergent, stereocontrolled synthesis using a metal catalyst. | Digitoxigenin | Digitoxigenin bisdigitoxoside | nih.gov |

| Neoglycosylation | Forms a stable oxime linkage with unprotected sugars; no protecting groups required. | Aminooxy-functionalized Digoxigenin | C3-MeON-neoglycosides of Digoxigenin | nih.govnih.gov |

| Chemoenzymatic Synthesis | Combines selective enzymatic reactions with chemical synthesis for efficient diversification. | Steroid Precursor | C14-functionalized Steroids | biorxiv.org |

| Neoglycorandomization | A chemical library approach using neoglycosylation to attach diverse sugars to an aglycone. | Digitoxin aglycone | Library of digitoxin neoglycosides | pnas.orgacs.org |

Structure Activity Relationship Sar Investigations

Influence of Glycosyl Substitutions on Biological Activities

The sugar residues attached at the C-3 position of the steroid nucleus play a pivotal role in the biological activity of cardiac glycosides. researchgate.netnih.gov For digoxigenin (B1670575) derivatives, the nature and number of these sugar units significantly impact their potency and efficacy.

The glycosyl substitution at the C3 position of digoxigenin is crucial for its biological activity. researchgate.netnih.gov Studies have shown that the type and length of the sugar chain affect the molecule's anticytomegalovirus activity. researchgate.net In the context of anticancer effects, the presence of sugar moieties can have both positive and negative effects. researchgate.net For instance, some modifications to the sugar portion of digoxin (B3395198) and digitoxin (B75463) have been shown to enhance their anticancer properties. researchgate.net

The synthesis of various C3-O-neoglycosides and C3-MeON-neoglycosides of digoxigenin has been instrumental in elucidating these relationships. researchgate.netnih.gov SAR analyses have revealed that C3-O-neoglycosides of digoxigenin generally exhibit stronger cytotoxicity and induction of Nur77 expression in tumor cells compared to their C3-MeON-neoglycoside counterparts. researchgate.netnih.gov Furthermore, the stereochemistry at the C3 position is critical, with 3β-O-glycosides demonstrating more potent anticancer effects than 3α-O-glycosides. researchgate.netnih.gov

For example, 3β-O-(β-l-fucopyranosyl)-digoxigenin has shown high activity in inducing the expression and translocation of the Nur77 protein, which leads to cancer cell apoptosis. researchgate.netnih.gov In contrast, the absence of sugar moieties, as in the aglycone digoxigenin, does not significantly diminish binding affinity in some antibody recognition studies, suggesting that the role of the sugar can be context-dependent. stanford.edu

Table 1: Influence of Glycosyl Substitutions on the Biological Activity of Digoxigenin Derivatives

| Compound/Modification | Observed Biological Effect | Reference |

|---|---|---|

| C3-O-neoglycosides | Stronger cytotoxicity and Nur77 induction than C3-MeON-neoglycosides. | researchgate.netnih.gov |

| 3β-O-glycosides | Stronger anticancer effects than 3α-O-glycosides. | researchgate.netnih.gov |

| 3β-O-(β-l-fucopyranosyl)-digoxigenin | High induction of Nur77 expression and apoptosis. | researchgate.netnih.gov |

| Sugar Moiety Modifications (General) | Can increase anticancer effects of digoxin and digitoxin. | researchgate.net |

| Absence of Sugar (Digoxigenin) | Does not substantially affect binding to certain antibodies. | stanford.edu |

Impact of Steroid Moiety Modifications on Molecular Function

The steroid core of cardiac glycosides is a critical pharmacophore, and any modifications to this structure can have a profound impact on biological activity. researchgate.netacs.orgmdpi.com The characteristic "U" shape of the steroid nucleus, resulting from the cis-trans-cis fusion of its rings, is essential for its interaction with the Na+/K+-ATPase. mdpi.com

Modifications to the steroid core generally have a greater impact on potency than changes to the lactone ring or the sugar moiety. acs.org For instance, introducing a bulky group on the concave face of the steroid can significantly reduce its activity. acs.org The presence and position of hydroxyl groups on the steroid core also influence the molecule's properties. The key structural difference between digoxin and digitoxin is the hydroxyl group at the C-12 position of digoxin. uconn.edu These hydroxyl groups can affect the solubility of the compound. uconn.edu

Studies on digoxin derivatives have shown that the hydroxyl groups at C-12 and C-14, as well as the unsaturated lactone unit at C-17, are important for mediating cytotoxicity in human cancer cells. researchgate.net Saturation of the C-20 to C-22 double bond in the lactone ring, as seen in dihydrodigoxigenin, leads to a significant reduction in binding affinity. stanford.edu

Table 2: Impact of Steroid Moiety Modifications on Biological Activity

| Modification | Impact on Potency/Activity | Reference |

|---|---|---|

| Modification on Steroid Core | Greater impact than lactone ring or sugar modifications. | acs.org |

| Introduction of Bulky Group | Greatly reduces antimigratory activity. | acs.org |

| C-12 and C-14 Hydroxyl Groups | Important for cytotoxicity. | researchgate.net |

| C-17 Unsaturated Lactone Unit | Important for cytotoxicity. | researchgate.net |

| Saturation of Lactone Ring Double Bond | Greatly reduced affinity. | stanford.edu |

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional structure, or conformation, of digoxigenin bisdigitoxoside and related cardiac glycosides is crucial for their biological activity. mdpi.comnih.gov The characteristic "U" shape of the steroid core is a defining feature that facilitates its binding to the Na+/K+-ATPase. mdpi.com

Ligand-Receptor Binding Specificity Profiling

The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase, an enzyme crucial for maintaining cellular ion gradients. nih.govacs.orgmedkoo.comhodoodo.comaxonmedchem.com The binding of these ligands to the Na+/K+-ATPase inhibits its ion-pumping function. nih.govacs.org This interaction is highly specific and is influenced by the structural features of the cardiac glycoside.

Molecular docking studies have provided insights into the binding of digoxin to the Na+/K+-ATPase. researchgate.net It is proposed that the hydroxyl groups at C-12β, C-14β, and C-3'aα of digoxin can form hydrogen bonds with specific amino acid residues (Asp121, Asn122, Thr797, and Arg880) of the enzyme. researchgate.net Alterations to the lactone ring can cause a rotation of the steroid core, weakening the binding to the Na+/K+-ATPase. researchgate.net

The binding affinity of cardiac glycosides can also be influenced by the isoform of the Na+/K+-ATPase. acs.org Modifications to the sugar moiety have been suggested as a way to achieve selectivity for different isoforms, as the primary structural differences between them lie in the extracellular carbohydrate-binding loops. acs.org The interaction between the ligand and the receptor is a dynamic process, with the mobility of the receptors within the cell membrane playing a key role in the thermodynamics and kinetics of binding. rsc.org

Molecular Mechanisms of Action and Intracellular Interactions

Na+/K+-ATPase Modulation by Cardenolides

The interaction between cardenolides and the Na+/K+-ATPase, a vital transmembrane protein responsible for maintaining electrochemical gradients, is the cornerstone of their activity. This interaction, however, is nuanced, involving selective binding to different enzyme isoforms and the triggering of signaling pathways that are not directly linked to the enzyme's ion-pumping function.

The Na+/K+-ATPase exists as multiple isoforms, with the catalytic α-subunit having four variations (α1, α2, α3, α4). The affinity of cardiac glycosides for these isoforms can vary, leading to tissue-specific effects. The structural determinants for this selectivity primarily reside in the sugar moieties attached to the steroid core (aglycone).

Research has shown that the aglycone digoxigenin (B1670575), by itself, exhibits indistinguishable binding affinities for the α1, α2, and α3 isoforms. nih.govnih.govresearchgate.net However, the addition of sugar residues, such as digitoxose (B191001), confers isoform selectivity. The attachment of a single digitoxose molecule to digoxigenin results in a roughly twofold increase in selectivity for the α2 and α3 isoforms over the α1 isoform. researchgate.net This selectivity is enhanced with the addition of more sugar units. researchgate.net As digoxigenin bisdigitoxoside possesses two digitoxose sugars, it demonstrates a preferential binding to the α2 and α3 isoforms. One study noted that this compound displayed a slightly higher affinity in a Na+/K+-ATPase displacement assay compared to digoxin (B3395198), which has three sugar residues. drugbank.com

This isoform preference is significant, as the α2 and α3 isoforms are predominantly expressed in cardiac muscle, smooth muscle, and neuronal tissues, while the α1 isoform is ubiquitously expressed. nih.govnih.govelsevierpure.com The preferential binding to and inhibition of the α2/α3 isoforms is thought to be a key factor in the cardiotonic effects of digitalis glycosides. nih.govelsevierpure.com

Table 1: Isoform Selectivity of Digoxigenin and its Glycosides

| Compound | Number of Digitoxose Residues | Na+/K+-ATPase Isoform Selectivity (Binding Affinity) |

| Digoxigenin | 0 | No selectivity (α1 ≈ α2 ≈ α3) nih.govnih.gov |

| Digoxigenin monodigitoxoside | 1 | Moderate selectivity for α2/α3 over α1 (~2-fold) researchgate.net |

| This compound | 2 | Selective for α2/α3 over α1 researchgate.net |

| Digoxin | 3 | Significant selectivity for α2/α3 over α1 (>3-fold) nih.govresearchgate.net |

Beyond the direct inhibition of ion transport, the binding of cardenolides to Na+/K+-ATPase initiates intracellular signaling cascades. This function positions the enzyme as a signal transducer, mediating effects that are independent of changes in intracellular Na+ and K+ concentrations. nih.govfrontiersin.org This signaling is often initiated from Na+/K+-ATPase units located within specific membrane microdomains called caveolae.

Upon binding of a cardiac glycoside like this compound, the Na+/K+-ATPase can undergo a conformational change that facilitates interaction with neighboring proteins. This triggers a cascade of events, including:

Activation of Src Kinase: A non-receptor tyrosine kinase, Src, is one of the primary signaling partners of the Na+/K+-ATPase. Its activation is a key early event. frontiersin.org

Transactivation of the Epidermal Growth Factor Receptor (EGFR): Src activation leads to the transactivation of the EGFR, which then recruits adaptor proteins. frontiersin.org

Ras-Raf-MAPK Pathway: The recruitment of adaptors activates the Ras-GTP complex, initiating the mitogen-activated protein kinase (MAPK) signaling cascade (also known as the Ras-Raf-MEK-ERK pathway). frontiersin.org

NF-κB Modulation: The MAPK/ERK pathway can, in turn, activate the nuclear factor kappa B (NF-κB), a critical transcription factor involved in inflammation and cell survival. frontiersin.org

Generation of Reactive Oxygen Species (ROS): Activation of this signaling axis can also lead to the opening of mitochondrial ATP-sensitive potassium channels, resulting in the production of ROS. frontiersin.org

These signaling events occur at concentrations of cardiac glycosides that may not be sufficient to cause complete inhibition of the ion pump, highlighting a distinct mechanism of action. nih.govfrontiersin.org

Interactions with Non-Canonical Cellular Targets and Pathways

The biological activity of this compound extends beyond its interaction with Na+/K+-ATPase, influencing fundamental cellular processes such as the DNA damage response and the regulation of specific transcription factors involved in apoptosis.

Recent studies have implicated cardiac glycosides as modulators of the DNA Damage Response (DDR), a network of pathways that detects, signals, and repairs DNA lesions. nih.gov The engagement with the DDR pathway by cardenolides appears to be multifaceted.

Treatment of cancer cells with cardiac glycosides like digoxin has been shown to induce DNA damage, including both single-strand and double-strand breaks (SSBs and DSBs). nih.gov This damage is often accompanied by an increase in intracellular Reactive Oxygen Species (ROS), which can directly cause oxidative DNA damage. nih.gov Furthermore, cardiac glycosides can influence the expression and function of key DDR proteins. For instance, digoxin treatment has been observed to increase the phosphorylation of histone H2AX (forming γ-H2AX), a marker of DNA double-strand breaks, while simultaneously inhibiting the repair protein Rad51. nih.gov Such findings suggest that these compounds not only cause DNA damage but may also impair the cell's ability to repair it, contributing to their cytotoxic effects. nih.gov

Nur77 (also known as NR4A1) is an orphan nuclear receptor that plays a crucial role in regulating apoptosis. Some cardiac glycosides are known to exert their apoptotic effects through the Nur77-dependent pathway. medchemexpress.com this compound has been identified as a compound that acts via this mechanism. medchemexpress.com

The process involves the induction of Nur77 expression and its subsequent translocation from the nucleus to the mitochondria. In the nucleus, Nur77 typically functions as a transcription factor. However, upon receiving certain apoptotic signals, it moves to the cytoplasm and targets the mitochondria. At the outer mitochondrial membrane, Nur77 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic protein. This conformational change in Bcl-2 leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis. The activation of Nur77 and its translocation can be stimulated by agonists that bind to its ligand-binding domain. mdpi.com

Transporter-Mediated Cellular Efflux and Influx Dynamics

The intracellular concentration and, consequently, the efficacy of this compound are regulated by membrane transporter proteins that mediate its movement into and out of cells. These transporters are critical determinants of the compound's pharmacokinetics.

The primary efflux transporter responsible for pumping many foreign substances, including cardiac glycosides, out of cells is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). nih.govwikipedia.org P-gp is an ATP-dependent pump highly expressed in tissues with excretory functions, such as the intestine, liver, and kidneys, as well as at the blood-brain barrier. nih.govwikipedia.org Studies using Caco-2 cells, a model for the intestinal barrier, have confirmed that digoxin metabolites, including this compound, are substrates for P-gp. researchgate.net The active efflux of these compounds by P-gp can limit their oral bioavailability and cellular accumulation. nih.gov

While efflux mechanisms are well-documented, influx pathways are less characterized. Studies on the closely related compound digoxin suggest that members of the Organic Anion Transporting Polypeptide (OATP) family may be involved. Specifically, research in rats has implicated Oatp1a5 as a potential influx transporter responsible for the absorption of digoxin in the intestine. nih.gov Given the structural similarity, it is plausible that OATP family members also contribute to the cellular uptake of this compound. The net intracellular concentration of the compound is therefore determined by the balance between P-gp-mediated efflux and potential OATP-mediated influx.

Characterization of P-glycoprotein (P-gp) Interactions and Substrate Specificity

This compound, a principal metabolite of the cardiac glycoside digoxin, is recognized as a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux pump. nih.govresearchgate.net P-gp, also known as multidrug resistance protein 1 (MDR1), is a transporter that plays a significant role in the disposition and transport of a wide array of compounds across cellular membranes, influencing their absorption and excretion. nih.govmdpi.com While detailed kinetic studies focusing exclusively on this compound are limited, extensive research on its parent compound, digoxin, and its aglycone, digoxigenin, provides a robust framework for understanding its interaction with P-gp.

Studies conducted on Caco-2 cells, a human colon adenocarcinoma cell line that expresses P-gp, have demonstrated that digoxin and its metabolites are all substrates for this efflux transporter. nih.govresearchgate.net P-gp actively transports these compounds, typically in a basal-to-apical direction in polarized cell lines, which corresponds to efflux from the bloodstream into the intestinal lumen, or from renal tubular cells into urine. nih.gov This active transport is a key determinant in the pharmacokinetics of cardiac glycosides.

Research comparing various cardiac glycosides has revealed specific molecular interactions with P-gp. Studies suggest that each cardiac glycoside tested, including digoxin and digoxigenin, possesses a single binding site within the P-gp transporter. nih.gov The interaction with P-gp is significant, with binding affinities for compounds like digoxin and digoxigenin being relatively high. nih.gov For instance, the binding affinity of the digoxigenin–Pgp complex, measured by its dissociation constant (KD), was found to be 10.16 ± 0.01 µM. nih.gov This strong binding is a prerequisite for subsequent transport.

The structural components of the glycoside molecule are crucial for P-gp interaction. Saturation transfer difference (STD) NMR studies have indicated that protons within the δ-lactone ring and the sugar moieties (glycones) are the predominant points of interaction with P-gp. nih.gov This finding is directly relevant to this compound, which possesses two digitoxose sugar units attached to the digoxigenin core. The binding of these glycosides induces conformational changes in P-gp, shifting it to an "outward-open" state, which is a critical step in the ATP-dependent transport cycle. nih.gov

The efficiency of P-gp-mediated transport can be quantified through various in vitro assays. Bidirectional transport studies using cell lines like Caco-2 and L-MDR1 (LLC-PK1 cells transfected with the human MDR1 gene) show that the basal-to-apical transport of P-gp substrates is significantly greater than apical-to-basal transport. nih.gov For digoxin, this polarized transport can be completely inhibited by known P-gp inhibitors such as valspodar (B1684362) (PSC-833), confirming its status as a P-gp substrate. nih.gov While specific transport rates for this compound are not detailed, studies on its related compounds provide comparative data. For example, the net transport rates in Caco-2 cells for digoxin and other glycosides like digitoxin (B75463) and beta-acetyldigoxin (B194529) are comparable. nih.gov

Furthermore, the interaction of these compounds with P-gp can be modulated by various inhibitors. Macrolide antibiotics, for instance, have been shown to inhibit the P-gp-mediated efflux of digoxin and its metabolites. nih.gov While erythromycin (B1671065) had a minimal effect on digoxin transport, it significantly reduced the efflux ratio of digoxigenin by 43%. In contrast, clarithromycin (B1669154) and roxithromycin (B50055) were found to be potent P-gp inhibitors, almost completely eliminating the basolateral-to-apical efflux. nih.govresearchgate.net

The following tables summarize key research findings on the interaction of related cardiac glycosides with P-glycoprotein, which provides context for the behavior of this compound.

Table 1: P-gp Binding and Activity for Digoxigenin and Related Compounds This table presents data on the binding affinity and ATPase stimulation of P-glycoprotein by digoxigenin and its parent aglycone, digitoxigenin (B1670572).

| Compound | Binding Affinity (KD) (µM) | Max ATPase Activity (Vmax) (nmol min-1 mg-1) | Michaelis Constant (Km) (µM) |

|---|---|---|---|

| Digoxigenin | 10.16 ± 0.01 | 157.01 ± 16.01 | 37.58 ± 19.76 |

| Digitoxigenin | 56.66 ± 15.55 | 216.02 ± 16.01 | 67.58 ± 19.76 |

Data sourced from a comparative analysis of cardiac glycoside interactions with P-gp. nih.gov

Table 2: Inhibition of Digoxin Transport by Macrolide Antibiotics This table shows the varying inhibitory effects of different macrolide antibiotics on the P-gp-mediated efflux of digoxin and its metabolite, digoxigenin.

| Inhibitor | Effect on Digoxin Efflux Ratio | Reduction in Digoxigenin Efflux Ratio |

|---|---|---|

| Erythromycin | No effect | 43% |

| Azithromycin | Little effect | Little effect |

| Clarithromycin | Almost eliminated | Not specified |

| Roxithromycin | Almost eliminated | Not specified |

Findings are from studies using Caco-2 cells to assess P-gp-mediated transport. nih.govresearchgate.net

Research Methodologies and Preclinical Models

Advanced Analytical Techniques for Quantitation and Identification

The precise quantitation and structural identification of Digoxigenin (B1670575) bisdigitoxoside and related cardenolides are fundamental for research and quality control. A suite of advanced analytical techniques is employed to separate, detect, and characterize these compounds in various matrices, from plant extracts to biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cardiac glycosides, offering high sensitivity, selectivity, and accuracy for their separation and quantification. ijpsjournal.com Methods are frequently based on reverse-phase chromatography, with C18 columns being the most prevalent choice due to their effectiveness in retaining non-polar to moderately polar compounds like Digoxigenin bisdigitoxoside. ijpsjournal.comijpsjournal.com

The mobile phase typically consists of a gradient mixture of water and acetonitrile, sometimes with the addition of buffers to control pH and ensure analyte stability and optimal retention. ijpsjournal.comnih.gov Detection is commonly performed using UV detectors, as the five-membered lactone ring characteristic of cardenolides absorbs UV light. researchgate.net The maximum absorbance is often observed between 220-230 nm, making this range ideal for detection. ijpsjournal.comoclc.org For instance, a validated HPLC method for analyzing cardiac glycosides in Digitalis lanata utilized a C18 column with a water-acetonitrile gradient and UV detection at 220 nm. nih.gov

Sample preparation is a critical preceding step, often involving sonication of plant material followed by solid-phase extraction (SPE) to purify the sample by removing interfering pigments and other compounds. nih.govnih.gov In clinical research, HPLC methods have been developed for the simultaneous determination of digoxin (B3395198) and its metabolites, including this compound, in human serum. nih.govresearchgate.net These methods may involve pre-column derivatization to create fluorescent products, enhancing detection sensitivity. nih.govresearchgate.net

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 (3 µm or 5 µm particle size) | ijpsjournal.comijpsjournal.comnih.gov |

| Mobile Phase | Gradient elution with Water and Acetonitrile | nih.govthieme-connect.com |

| Flow Rate | 0.8 to 1.5 mL/min | ijpsjournal.com |

| Detection Wavelength | 220-230 nm (UV Detector) | ijpsjournal.comnih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) for purification | nih.govnih.gov |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the structural elucidation and sensitive quantification of this compound and other cardiac glycosides. capes.gov.brnumberanalytics.commdpi.com This technique offers high specificity and the ability to provide detailed structural information. numberanalytics.com

In LC-MS/MS analysis of cardenolides, electrospray ionization (ESI) is a commonly used soft ionization technique that can generate fragile molecular ions necessary for sensitive detection. capes.gov.br The fragmentation of these compounds in the mass spectrometer is highly characteristic; it typically involves the sequential loss of sugar units from the glycoside chain and stepwise elimination of hydroxyl groups from the steroid aglycone core. nih.govscispace.com This predictable fragmentation pattern allows for the differentiation of various cardenolides, including this compound. nih.govscispace.com

Different types of mass spectrometers, such as triple quadrupole (TQ) and quadrupole-time-of-flight (Q-TOF), are employed for these analyses. numberanalytics.com TQ-MS is often used in selected reaction monitoring (SRM) mode for quantitative studies due to its high sensitivity and selectivity, which minimizes interference from the sample matrix. capes.gov.br High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the confident identification of metabolites and impurities. nih.gov For example, an LC-MS/MS method was developed to identify and quantify digoxin and its metabolites, demonstrating the power of this technique in profiling these compounds in biological samples. capes.gov.br

| MS Parameter/Technique | Application in Cardenolide Analysis | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), often in positive ion mode | capes.gov.brmdpi.com |

| Analysis Mode | Selected Reaction Monitoring (SRM) for quantification | capes.gov.br |

| Fragmentation Pattern | Sequential loss of sugar moieties and hydroxyl groups from the aglycone | nih.govscispace.com |

| Analyzer Types | Triple Quadrupole (TQ), Quadrupole-Time-of-Flight (Q-TOF), Orbitrap | numberanalytics.com |

| Key Advantage | High sensitivity, specificity, and structural information for metabolite identification | numberanalytics.commdpi.com |

Enzyme Immunoassays (EIAs) are widely used for the detection and quantification of cardiac glycosides in biological fluids. scirp.org The development of these assays relies on generating antibodies that can specifically recognize the target molecule. google.com this compound, as a metabolite of digoxin, is often a factor in the cross-reactivity of these immunoassays. scirp.orggoogle.comresearchgate.net

The specificity of an immunoassay is critically dependent on the design of the immunogen (hapten-carrier protein conjugate) used to produce the antibodies. scirp.org For instance, antibodies raised against digoxin often show considerable cross-reactivity with its metabolites where sugar units have been cleaved, such as this compound and Digoxigenin monodigitoxoside. scirp.orggoogle.com In some commercial immunoassays, these metabolites have been found to be three to four times more antigenic than digoxin itself, which can complicate the accurate measurement of the parent drug. google.com

Conversely, researchers have developed highly specific EIAs by strategically linking the hapten to the carrier protein at a position that leaves the key structural features of the target molecule exposed for antibody recognition. scirp.org For example, an EIA developed for digitoxin (B75463) showed very low cross-reactivity with this compound (2.05%) when using a specific antiserum (Antiserum-A), demonstrating that high specificity can be achieved. scirp.org This highlights the importance of antibody characterization in research applications where distinguishing between a parent drug and its metabolites is crucial.

| Antiserum | Target Analyte | Cross-Reactivity with this compound (%) | Reference |

|---|---|---|---|

| Commercial Anti-Digoxin Antibodies | Digoxin | High (can be more antigenic than digoxin) | google.com |

| Antiserum-A (Specific for Digitoxin) | Digitoxin | 2.05% | scirp.org |

| Antiserum-B (Less Specific for Digitoxin) | Digitoxin | 29.3% | scirp.org |

| Anti-beta-methyldigoxin Antiserum | Beta-methyldigoxin | 8.3% | researchgate.net |

In Vitro Experimental Models for Mechanistic Elucidation

In vitro models are essential for investigating the molecular mechanisms of action, metabolism, and transport of compounds like this compound in a controlled environment, free from the complexities of a whole organism.

Mammalian cell culture systems, such as primary hepatocytes and liver microsomes, are valuable tools for studying the biotransformation of cardiac glycosides. nih.gov Research using these models has provided significant insights into the metabolic fate of this compound.

An important study investigating the metabolism of digoxin and its related compounds used primary cultures of human hepatocytes and isolated human liver microsomes. nih.govsmolecule.com The findings revealed that, unlike other metabolites, this compound (referred to as DG2 in the study) was not significantly metabolized in these in vitro systems. nih.govsmolecule.com This suggests that the stepwise cleavage of the sugar moieties from this compound is not dependent on the cytochrome P450 enzyme system, which plays a major role in the metabolism of many drugs. nih.gov In contrast, digoxigenin monodigitoxoside (DG1) and the aglycone digoxigenin (DG0) were extensively converted to more polar glucuronide conjugates by UDP-glucuronyl transferase (UDPGT) enzymes in the same models. nih.gov These results indicate that different enzymatic pathways are responsible for the metabolism of digoxin's various derivatives.

Enzyme kinetic and inhibition assays are crucial for elucidating the mechanism of action of cardiac glycosides, including this compound. The primary molecular target for this class of compounds is the Na+/K+-ATPase, a transmembrane protein essential for maintaining ion gradients in animal cells. ijpsjournal.comcornell.edudrugbank.com

Inhibition of the Na+/K+-ATPase pump by cardiac glycosides leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, forming the basis of their cardiac effects. ijpsjournal.comdrugbank.com In vitro assays are used to quantify the inhibitory activity of specific compounds on this enzyme. cornell.edu These assays typically measure the activity of isolated Na+/K+-ATPase in the presence of varying concentrations of the inhibitor to determine parameters like the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

While specific IC50 values for this compound are not detailed in the provided context, it is known to be a metabolite of digoxin and retains the core steroid structure necessary for inhibiting Na+/K+-ATPase. axonmedchem.compharmacompass.com The structural integrity of the lactone ring at the C17 position is vital for this inhibitory activity. ijpsjournal.com Studies on related compounds have shown that reduction of the double bond in this lactone ring, a metabolic transformation that can occur with digoxin, results in a significantly less cardioactive compound with minimal ability to inhibit Na+/K+-ATPase. Therefore, enzyme inhibition assays are fundamental in correlating the structure of this compound with its biological function.

Biosynthetic Pathways of Cardenolides

Elucidation of Precursor Incorporation and Enzymatic Synthesis Steps

The journey from simple precursors to complex cardenolides like digoxigenin (B1670575) bisdigitoxoside involves a metabolic grid of reactions rather than a simple linear path. thieme-connect.com Research, primarily in the genus Digitalis, has utilized isotope-labeling studies and advanced analytical techniques to identify key precursors and the enzymes that catalyze their transformation. thieme-connect.comresearchgate.net

The biosynthesis begins with sterol precursors, such as cholesterol and phytosterols (B1254722) (e.g., campesterol (B1663852) and β-sitosterol). researchgate.net A pivotal and committed step in the pathway is the conversion of these sterols into pregnenolone (B344588). researchgate.netmpg.de This reaction is catalyzed by cytochrome P450 enzymes from the CYP87A family, which perform a side-chain cleavage. researchgate.netmpg.dempg.de The involvement of these enzymes was confirmed in phylogenetically distant plants like Digitalis purpurea (foxglove) and Calotropis procera, highlighting a conserved entry point into cardenolide biosynthesis. mpg.deresearchgate.net Feeding studies using isotope-labeled pregnenolone have demonstrated its successful incorporation into downstream cardenolides in D. purpurea. researchgate.net

Following the formation of pregnenolone, a series of modifications occur on the steroid nucleus. The pathway leading to the 5β-cardenolide aglycone, digitoxigenin (B1670572) (the core of digoxigenin bisdigitoxoside), involves several key enzymatic steps. nih.gov The pathway is not strictly linear, and intermediates can be channeled through different branches. thieme-connect.com For instance, research suggests that "fucose-type" and "digitoxose-type" cardenolides may arise from distinct biosynthetic branches. thieme-connect.com

Key enzymatic reactions downstream of pregnenolone include:

Oxidation and Isomerization: A 3β-hydroxysteroid dehydrogenase (3βHSD) oxidizes the 3β-hydroxyl group of pregnenolone, and a ketosteroid isomerase (3KSI) subsequently shifts the double bond to form progesterone (B1679170). nih.govnih.govresearchgate.net

Stereospecific Reduction: A crucial step for forming the characteristic cis-fusion of the A and B rings in 5β-cardenolides is the reduction of progesterone. This is catalyzed by progesterone 5β-reductase (P5βR). nih.govnih.govdb-thueringen.de In contrast, a steroid 5α-reductase (DET2) can lead to the formation of 5α-cardenolides, which are common in other plant families. nih.gov The interplay between these enzymes is a key determinant of the final steroid core structure. nih.govresearchgate.net

Hydroxylations: The cardenolide core undergoes several hydroxylation reactions. While the enzymes for 21-hydroxylation and the critical 14β-hydroxylation remained elusive for a long time, recent studies have identified 2-oxoglutarate-dependent dioxygenases (2OGDs) as likely candidates for these reactions in the wallflower (Erysimum cheiranthoides). biorxiv.org The 12β-hydroxylation that distinguishes digoxigenin from digitoxigenin is another key modification, catalyzed by a specific hydroxylase. thieme-connect.com

Glycosylation: The final step in the biosynthesis of compounds like this compound is the attachment of sugar chains to the 3β-hydroxyl group of the aglycone (digoxigenin). This is performed by UDP-dependent glycosyltransferases (UGTs). thieme-connect.comnih.gov These enzymes sequentially add sugar units, which can include rare deoxy sugars like digitoxose (B191001). thieme-connect.com Research has identified specific UGTs capable of glucosylating the digitoxigenin aglycone. nih.gov this compound is formed by the attachment of two digitoxose sugar units. nih.govscirp.org

Table 1: Key Precursors and Intermediates in Cardenolide Biosynthesis

| Precursor/Intermediate | Role in Pathway | Relevant Research Findings | Citation |

|---|---|---|---|

| Cholesterol/Phytosterols | Initial sterol precursors | Converted to pregnenolone by CYP87A enzymes. | mpg.deresearchgate.net |

| Pregnenolone | Committed precursor for the cardenolide pathway | Formation is the first committed step; isotope-labeling confirms its incorporation into cardenolides. | researchgate.netmpg.deresearchgate.net |

| Progesterone | Central intermediate | Formed from pregnenolone; substrate for 5β- and 5α-reductases, determining the A/B ring stereochemistry. | nih.govnih.gov |

| 5β-pregnane-3β,21-diol-20-one | Key pregnane (B1235032) derivative | A central intermediate in the biosynthesis of 5β-cardenolides, successfully synthesized in engineered yeast. | nih.gov |

| Digitoxigenin | Cardenolide aglycone | The steroid core of many cardiac glycosides; undergoes glycosylation to form active compounds. | thieme-connect.comnih.gov |

| Digoxigenin | Cardenolide aglycone | The immediate precursor to this compound; differs from digitoxigenin by an additional hydroxyl group at C-12. | thieme-connect.comnih.gov |

Table 2: Characterized Enzymes in the Cardenolide Biosynthetic Pathway

| Enzyme | Gene/Enzyme Family | Function | Source Organism(s) | Citation |

|---|---|---|---|---|

| Cytochrome P450 | CYP87A | Cleaves sterol side-chain to form pregnenolone. | Digitalis purpurea, Calotropis procera | researchgate.netmpg.dempg.de |

| 3β-Hydroxysteroid Dehydrogenase | 3βHSD | Oxidizes the 3β-hydroxyl group of pregnane intermediates. | Digitalis lanata, Erysimum cheiranthoides | nih.govnih.govareeo.ac.ir |

| Progesterone 5β-Reductase | P5βR / PRISE | Catalyzes the stereospecific reduction of progesterone to form the 5β-steroid core. | Digitalis lanata, Arabidopsis thaliana | nih.govnih.govdb-thueringen.de |

| Ketosteroid Isomerase | 3KSI | Isomerization of the steroid double bond. | Erysimum cheiranthoides | nih.govresearchgate.net |

| 2-Oxoglutarate-dependent Dioxygenase | 2OGD | Implicated in 14β- and 21-hydroxylation of the steroid core. | Erysimum cheiranthoides | biorxiv.org |

| UDP-dependent Glycosyltransferase | UGT | Transfers sugar moieties (e.g., glucose, digitoxose) to the cardenolide aglycone. | Erysimum cheiranthoides | thieme-connect.comnih.gov |

Strategies for Genetic and Enzymatic Manipulation in Cardenolide Production

The low yield of cardenolides from natural plant sources has driven research into biotechnological strategies to enhance their production. mpg.deresearchgate.net Metabolic engineering of the biosynthetic pathway in both native plants and heterologous systems offers a promising alternative to chemical synthesis or extraction from plants. nih.govthieme-connect.com

One successful strategy involves the overexpression of genes encoding key regulatory enzymes in the pathway.

Increasing Precursor Supply: The expression of a truncated Arabidopsis thaliana HMG1 gene, which codes for the catalytic domain of 3-hydroxy-3-methylglutaryl CoA reductase (HMGR), in Digitalis minor led to an increase in both phytosterol and cardenolide levels. nih.gov This demonstrates that boosting the supply of upstream precursors from the mevalonic acid pathway can enhance the flux towards cardenolide synthesis. nih.gov

Enhancing Core Pathway Steps: Overexpression of the Arabidopsis thaliana VEP1 gene, which encodes a progesterone-5β-reductase (P5βR), in Digitalis purpurea significantly increased cardenolide production. researchgate.net In transgenic plants grown in vitro, digitoxin (B75463) and digoxin (B3395198) content increased by up to 3.8-fold and 2.2-fold, respectively. researchgate.net This highlights P5βR as a key rate-limiting step in the pathway.

The development of reliable genetic transformation protocols is fundamental to these engineering efforts. Agrobacterium tumefaciens-mediated transformation has been successfully established for Digitalis species, enabling the stable integration and expression of foreign genes. thieme-connect.com Furthermore, gene silencing techniques like RNA interference (RNAi) and knockout tools such as CRISPR/Cas9 have been instrumental in confirming the function of biosynthetic genes in vivo. nih.govmpg.deresearchgate.net For example, silencing CYP87A in D. purpurea resulted in a significant reduction of both pregnenolone and cardenolides, confirming its essential role. researchgate.netmpg.de

Another approach is the use of elicitors, which are compounds that trigger defense responses in plants, often leading to increased production of secondary metabolites. Treatment of Digitalis plants with substances like methyl jasmonate, salicylic (B10762653) acid, and sorbitol has been shown to significantly increase the accumulation of cardenolides. areeo.ac.iroup.com These elicitors can elevate the transcript levels of key biosynthetic genes, such as 3β-HSD. areeo.ac.ir

Heterologous expression, or synthetic biology, represents a frontier in cardenolide production. This involves reconstructing the biosynthetic pathway in a microbial host like baker's yeast (Saccharomyces cerevisiae). Researchers have successfully engineered a yeast strain to perform the five consecutive enzymatic steps from pregnenolone to 5β-pregnane-3β,21-diol-20-one, a key cardenolide intermediate. nih.gov This was achieved by expressing a module of genes from plant, bacterial, and mammalian sources. nih.gov While the entire pathway to this compound has not yet been reconstituted, these efforts demonstrate the feasibility of using engineered microbes as bio-factories for producing complex plant-derived steroids. mpg.dempg.de

Table 3: Examples of Genetic Manipulation for Enhanced Cardenolide Production

| Strategy | Gene/Target | Host Organism | Outcome | Citation |

|---|---|---|---|---|

| Overexpression | HMG1 (HMGR) | Digitalis minor | Increased production of phytosterols and cardenolides. | nih.gov |

| Overexpression | VEP1 (P5βR) | Digitalis purpurea | Up to 3.8-fold increase in digitoxin and 2.2-fold increase in digoxin in vitro. | researchgate.net |

| Gene Silencing (RNAi) | CYP87A | Digitalis purpurea | Substantial reduction in pregnenolone and cardenolides, confirming gene function. | researchgate.netmpg.de |

| Gene Knockout (CRISPR/Cas9) | P5βR2, DET2, etc. | Erysimum cheiranthoides | Accumulation of altered cardenolides, confirming roles in determining steroid core structure. | nih.govresearchgate.net |

| Heterologous Expression | 3βHSD, 3KSI, St5βR, CYP21A1 | Saccharomyces cerevisiae | Production of 5β-pregnane-3β,21-diol-20-one from pregnenolone. | nih.gov |

Table 4: Compound Names Mentioned in the Article | Compound Name | | | :--- | | Acetyldigoxin | | Acetyldigitoxin | | β-sitosterol | | Campesterol | | Canarigenin | | Cardenolide | | Cholesterol | | Digitoxigenin | | Digitoxigenin bisdigitoxoside | | Digitoxigenin fucoside | | Digitoxigenin monodigitoxoside | | Digitoxin | | Digitoxose | | Digoxigenin | | this compound | | Digoxigenin monodigitoxoside | | Digoxin | | Fucose | | Gitoxigenin | | Glucoevatromonoside | | Isoprogesterone | | Lanatoside A | | Lanatoside C | | Metildigoxin | | Ouabain | | Periplocin | | Pregnanolone | | Pregnenolone | | Progesterone | | Strophanthidin | | Xysmalogenin |

Q & A

Q. How is the structural characterization of digoxigenin bisdigitoxoside validated in recent studies?

Structural validation employs high-resolution liquid chromatography-mass spectrometry (HR LC-MS) to confirm its molecular formula (C₃₅H₅₄O₁₁) and compare it with reported data. This method ensures precise identification of the bisdigitoxoside sugar moieties and hydroxyl/methoxy functional groups .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance thin-layer chromatography (HPTLC) and reversed-phase HPLC with UV detection (218 nm) are widely used. For example, a mobile phase of water-acetonitrile-isopropyl alcohol (70:27.5:2.5) on a C18 column achieves baseline separation from digoxin and other metabolites, with system suitability criteria (resolution ≥2.0, tailing factor ≤2.0) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Essential precautions include:

Q. How can researchers distinguish this compound from structurally related compounds like digoxin?

Chromatographic separation (HPLC or HPTLC) leverages differences in polarity and retention times. For instance, this compound elutes earlier than digoxigenin monodigitoxoside due to its higher hydrophobicity .

Advanced Research Questions

Q. What enzymatic pathways govern the metabolism of this compound, and how are they studied?

In rat liver microsomes, CYP3A isoforms catalyze its sequential hydrolysis to digoxigenin monodigitoxoside (Dg1) and digoxigenin (Dg0). Kinetic studies (Km = 125 µM, Vmax = 362 pmol/min/mg protein) and inhibition assays (e.g., ketoconazole, anti-CYP3A2 antibodies) confirm CYP3A involvement. However, human metabolism may differ due to species-specific CYP3A expression .

Q. How do pH conditions influence the stability and hydrolysis kinetics of this compound?

Acidic environments accelerate hydrolysis via sequential sugar cleavage. At gastric pH (1.5–3.5), hydrolysis rates correlate with H⁺ ion activity, altering bioavailability. Stability assays monitor degradation products (e.g., digoxigenin) using HPLC under controlled pH buffers .

Q. What experimental strategies resolve contradictions in CYP enzyme roles across metabolic studies?

Discrepancies (e.g., CYP3A involvement in rats vs. non-CYP pathways in humans) require:

Q. How is this compound applied in molecular biology beyond pharmacokinetic studies?

It serves as a non-biotinylated probe for in situ hybridization (NISH), enabling high-sensitivity detection of low-copy DNA/RNA targets (e.g., HPV in cervical biopsies). Amplified peroxidase or fluorescence detection minimizes background noise in interphase cytogenetics .

Methodological Notes

- Contradictory Data Analysis : Cross-validate findings using orthogonal methods (e.g., LC-MS vs. immunoassays) and account for interspecies variability in enzyme expression.

- Experimental Design : Include negative controls (e.g., CYP3A knockout models) and replicate assays to ensure metabolic pathway reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.